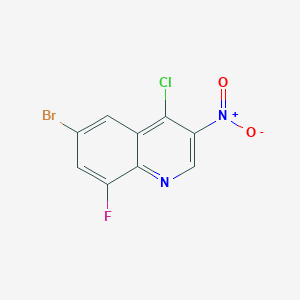
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound. It is characterized by the presence of a chlorobenzamide core linked to a thiadiazole ring via a propylthio group. The compound’s structure indicates potential for various chemical and biological applications, making it an interesting subject for research in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route might involve:
Formation of the 5-chloro-2-nitrobenzoyl chloride
Reactants: : 5-chloro-2-nitrobenzoic acid with thionyl chloride.
Conditions: : Anhydrous conditions, reflux in an inert atmosphere.
Outcome: : Formation of 5-chloro-2-nitrobenzoyl chloride.
Synthesis of the propylthio-1,3,4-thiadiazole
Reactants: : A thioamide and a propylating agent under acidic conditions.
Outcome: : Formation of the 5-(propylthio)-1,3,4-thiadiazole.
Coupling Reaction
Reactants: : 5-chloro-2-nitrobenzoyl chloride with 5-(propylthio)-1,3,4-thiadiazole.
Conditions: : Basic or neutral conditions to avoid unwanted side reactions.
Outcome: : Formation of this compound.
Industrial Production Methods
Industrial production may employ similar reaction sequences, but scaled-up processes with optimized yields, and involving robust purification techniques like crystallization, distillation, or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction
The nitro group can be reduced to an amino group.
Reagents: : Tin(II) chloride, hydrogen gas over palladium.
Substitution
The chlorine atom on the benzene ring can be substituted by nucleophiles.
Reagents: : Sodium methoxide, thiol compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Tin(II) chloride, hydrogen with palladium catalyst.
Nucleophiles: : Sodium methoxide, thiol compounds.
Major Products
Sulfoxides or sulfones: : From oxidation of the thiadiazole ring.
Amino derivatives: : From reduction of the nitro group.
Substituted derivatives: : From nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
Chemistry
Intermediate in Organic Synthesis: : Used to synthesize complex molecules.
Catalyst Development: : As a scaffold for developing novel catalysts for organic reactions.
Biology and Medicine
Antimicrobial Agent: : Investigated for antibacterial and antifungal properties.
Anticancer Research: : Potential cytotoxicity against certain cancer cell lines.
Industry
Polymer Additive: : Improves the thermal and oxidative stability of polymers.
Agriculture: : Potential use in developing new agrochemicals for pest control.
Mécanisme D'action
Molecular Targets and Pathways
Biological Activity: : Its nitro and thiadiazole moieties can interact with enzymes, disrupting their function.
Pathway Interference: : The compound can inhibit key cellular pathways, such as DNA synthesis or repair mechanisms, leading to cell death, particularly in microbial or cancer cells.
Comparaison Avec Des Composés Similaires
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functionalities. Similar compounds include:
5-chloro-2-nitrobenzoic acid: : Lacks the thiadiazole ring and propylthio group.
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the nitro group and chlorine substitution.
2-nitrobenzamide derivatives: : May have different substituents on the benzene ring.
What do you think? Enough chemistry for today or want to dive deeper?
Propriétés
IUPAC Name |
5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVARPZVPMQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)

![[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2857100.png)

![N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2857103.png)


![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857109.png)
![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)
![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)

![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2857116.png)
![5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857117.png)
